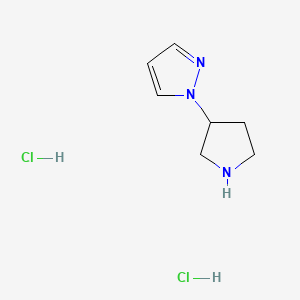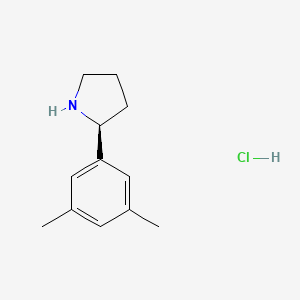
1-BROMO-2,6-DIFLUOROBENZENE-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BROMO-2,6-DIFLUOROBENZENE-D3 is a deuterated derivative of 1-bromo-2,6-difluorobenzene. It is a halogenated aromatic compound with the molecular formula C6H3BrF2D3. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-BROMO-2,6-DIFLUOROBENZENE-D3 can be synthesized through the bromination of 2,6-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction typically takes place at room temperature and yields 1-bromo-2,6-difluorobenzene as the major product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-BROMO-2,6-DIFLUOROBENZENE-D3 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with arynes and isocyanides to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products:
Substitution Reactions: Products include various substituted aromatic compounds depending on the nucleophile used.
Coupling Reactions: Products include tris(fluorophenyl)boranes and other complex organic molecules.
Aplicaciones Científicas De Investigación
1-BROMO-2,6-DIFLUOROBENZENE-D3 has several scientific research applications:
NMR Spectroscopy: The deuterium atoms make it an excellent internal standard for NMR spectroscopy.
Material Science: It is used in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-BROMO-2,6-DIFLUOROBENZENE-D3 involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. In photodissociation studies, it has been shown to undergo bond cleavage and other internal molecular transformations . The deuterium atoms provide stability and make it useful in mechanistic studies involving isotopic labeling.
Comparación Con Compuestos Similares
- 1-Bromo-3,5-difluorobenzene
- 4-Bromo-1,2-difluorobenzene
- 1-Bromo-2-fluorobenzene
- 1-Bromo-2-chloro-4-fluorobenzene
Comparison: 1-BROMO-2,6-DIFLUOROBENZENE-D3 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and mechanistic studies. Other similar compounds may lack this feature and are primarily used in different types of organic synthesis and material science applications.
Propiedades
Número CAS |
1219803-73-2 |
|---|---|
Fórmula molecular |
C6H3BrF2 |
Peso molecular |
196.009 |
Nombre IUPAC |
1-bromo-3,4,5-trideuterio-2,6-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H/i1D,2D,3D |
Clave InChI |
HRZTZLCMURHWFY-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)F)Br)F |
Sinónimos |
1-BROMO-2,6-DIFLUOROBENZENE-D3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride](/img/structure/B572386.png)



